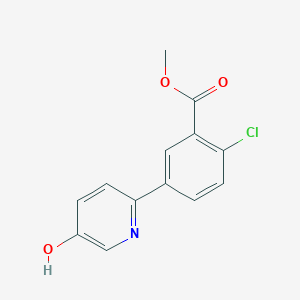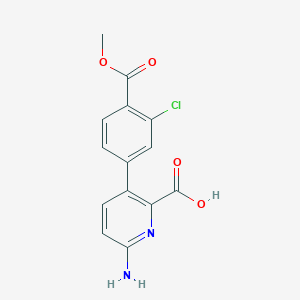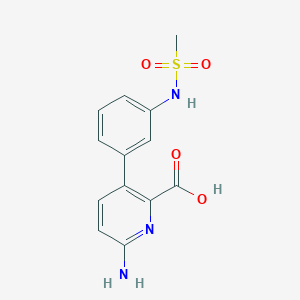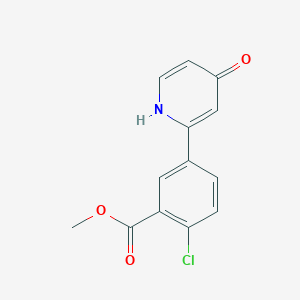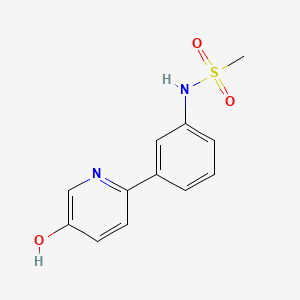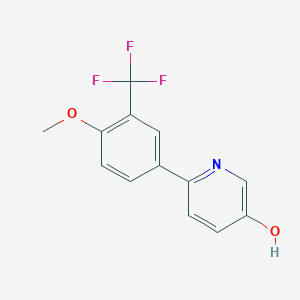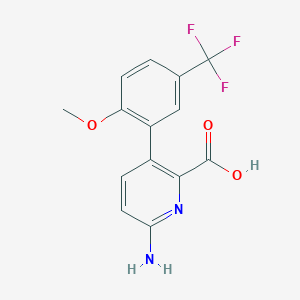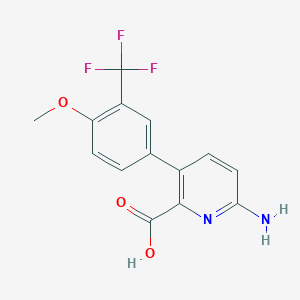
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid (6-ATMP) is a naturally occurring organic compound belonging to the picolinic acid family. It has been used in various scientific research applications and is known for its unique biochemical and physiological effects.
Applications De Recherche Scientifique
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been used in various scientific research applications. For example, it has been used as a tool to study the effects of oxidative stress on cells. It has also been used to study the effects of drug metabolism and drug-drug interactions. Additionally, 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the effects of hormones on cells and to investigate the role of certain enzymes in metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% acts as an antioxidant and reduces oxidative stress in cells. Additionally, it is believed to inhibit certain enzymes involved in drug metabolism and to inhibit the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% are not fully understood. However, it is believed that 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% has an antioxidant effect and reduces oxidative stress in cells. Additionally, it is believed to inhibit certain enzymes involved in drug metabolism and to inhibit the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% in lab experiments include its high purity (95%) and its relatively low cost. Additionally, 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is easy to synthesize and can be used in a variety of scientific research applications. The main limitation of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is that its mechanism of action is not fully understood.
Orientations Futures
For 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into the synthesis of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% and its use in lab experiments is needed. Furthermore, research into the potential therapeutic applications of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% is warranted.
Méthodes De Synthèse
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized via a two-step process. The first step involves the condensation of 4-methoxy-3-trifluoromethylphenol with picolinic acid. This reaction is carried out in the presence of an acid catalyst and yields 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid, 95% and water as the byproducts. The second step involves the purification of the product by recrystallization. The final product is obtained in 95% purity.
Propriétés
IUPAC Name |
6-amino-3-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-22-10-4-2-7(6-9(10)14(15,16)17)8-3-5-11(18)19-12(8)13(20)21/h2-6H,1H3,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXPOHKBJPYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

